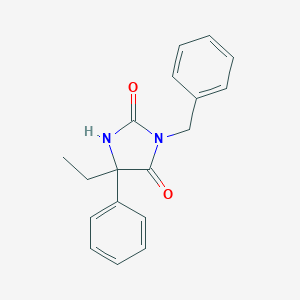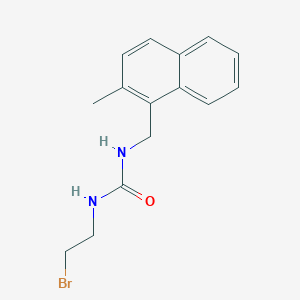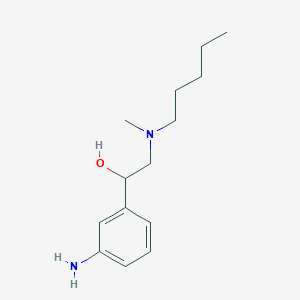
alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol, commonly known as Fenethylline, is a synthetic drug that belongs to the amphetamine class of drugs. It was initially developed in the 1960s as a treatment for attention deficit hyperactivity disorder (ADHD), narcolepsy, and depression. However, due to its potential for abuse, it was banned in most countries in the 1980s. Despite its legal status, Fenethylline remains a popular drug of abuse in some parts of the world.
作用机制
Fenethylline acts by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, motivation, and attention. By increasing their levels, Fenethylline can improve cognitive function, increase alertness, and reduce fatigue.
Biochemical and Physiological Effects
Fenethylline has several biochemical and physiological effects on the body. It increases heart rate and blood pressure, which can lead to cardiovascular problems. It also increases body temperature and can cause dehydration. Long-term use of Fenethylline can lead to addiction, psychosis, and other psychiatric disorders.
实验室实验的优点和局限性
Fenethylline has several advantages and limitations for lab experiments. Its stimulant properties make it useful for studying cognitive function and attention. However, its potential for abuse and addiction makes it difficult to use in human studies. Animal studies have shown that Fenethylline can cause neurotoxicity and other adverse effects.
未来方向
There are several future directions for research on Fenethylline. One area of research is the development of new drugs based on Fenethylline that have fewer side effects and less potential for abuse. Another area of research is the use of Fenethylline in the treatment of psychiatric disorders such as depression and alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol. Additionally, more research is needed to understand the long-term effects of Fenethylline on the brain and body.
合成方法
Fenethylline is synthesized by the reaction of amphetamine with theophylline. Theophylline is a naturally occurring compound found in tea leaves and cocoa beans. The reaction between amphetamine and theophylline yields Fenethylline, which is a white crystalline powder.
科学研究应用
Fenethylline has been the subject of extensive scientific research due to its potential therapeutic effects. Studies have shown that Fenethylline has stimulant properties that can improve cognitive function, increase alertness, and reduce fatigue. It has also been shown to have antidepressant effects and can improve mood.
属性
| 108621-85-8 | |
分子式 |
C14H24N2O |
分子量 |
236.35 g/mol |
IUPAC 名称 |
1-(3-aminophenyl)-2-[methyl(pentyl)amino]ethanol |
InChI |
InChI=1S/C14H24N2O/c1-3-4-5-9-16(2)11-14(17)12-7-6-8-13(15)10-12/h6-8,10,14,17H,3-5,9,11,15H2,1-2H3 |
InChI 键 |
MXUBNUMMIHAQBF-UHFFFAOYSA-N |
SMILES |
CCCCCN(C)CC(C1=CC(=CC=C1)N)O |
规范 SMILES |
CCCCCN(C)CC(C1=CC(=CC=C1)N)O |
同义词 |
1-(3-aminophenyl)-2-(methyl-pentyl-amino)ethanol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


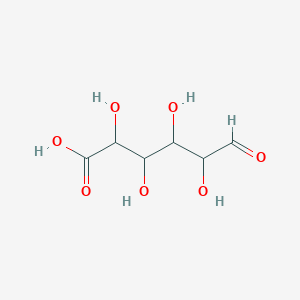
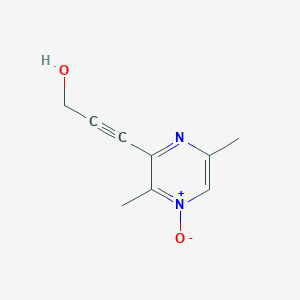
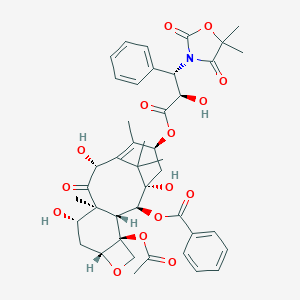
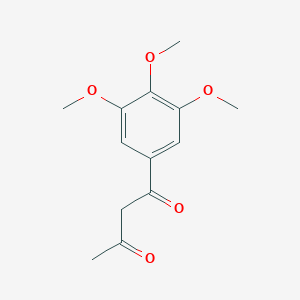



![4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B21510.png)

![1,3-Benzenediol, 4-[(4-aminophenyl)sulfonyl]-](/img/structure/B21515.png)

